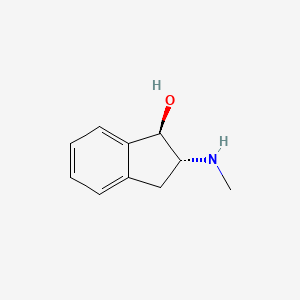

trans-2-(Methylamino)-2,3-dihydro-1H-inden-1-ol

Description

trans-2-(Methylamino)-2,3-dihydro-1H-inden-1-ol is a chiral indanol derivative featuring a methylamino substituent at the C2 position in the trans configuration relative to the hydroxyl group at C1. This compound belongs to the broader class of 2,3-dihydro-1H-inden-1-ol derivatives, which are characterized by a partially saturated indene backbone. The stereochemistry and substituent positions significantly influence its physicochemical properties, biological activity, and synthetic accessibility.

Properties

IUPAC Name |

(1R,2R)-2-(methylamino)-2,3-dihydro-1H-inden-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO/c1-11-9-6-7-4-2-3-5-8(7)10(9)12/h2-5,9-12H,6H2,1H3/t9-,10-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVXMWBCEMDLFPP-NXEZZACHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1CC2=CC=CC=C2C1O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN[C@@H]1CC2=CC=CC=C2[C@H]1O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-2-(Methylamino)-2,3-dihydro-1H-inden-1-ol typically involves the following steps:

Starting Material: The synthesis often begins with indanone, which is a readily available starting material.

Reduction: Indanone is reduced to indanol using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Amination: The resulting indanol is then subjected to amination using methylamine under suitable conditions to introduce the methylamino group.

Industrial Production Methods: Industrial production methods for this compound may involve similar steps but on a larger scale. The choice of reagents and conditions may vary to optimize yield and purity. Catalysts and solvents are often used to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: trans-2-(Methylamino)-2,3-dihydro-1H-inden-1-ol can undergo oxidation reactions to form corresponding ketones or aldehydes.

Reduction: The compound can be further reduced to form more saturated derivatives.

Substitution: It can participate in substitution reactions where the hydroxyl or methylamino group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.

Major Products:

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of more saturated derivatives.

Substitution: Formation of various substituted indane derivatives.

Scientific Research Applications

Chemistry:

Catalysis: The compound can be used as a ligand in catalytic reactions.

Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Biology:

Enzyme Inhibition: It may act as an inhibitor for certain enzymes, making it useful in biochemical studies.

Medicine:

Drug Development: The compound’s structure can be modified to develop potential pharmaceutical agents.

Industry:

Material Science: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of trans-2-(Methylamino)-2,3-dihydro-1H-inden-1-ol involves its interaction with molecular targets such as enzymes or receptors. The methylamino group can form hydrogen bonds or electrostatic interactions with active sites, influencing the compound’s biological activity. Pathways involved may include inhibition of specific enzymes or modulation of receptor activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Structural Analogues

1-[(Methylamino)methyl]-2,3-dihydro-1H-inden-1-ol (CAS 1409881-94-2)

- Structure: Features a methylamino group attached to a hydroxymethyl side chain at C1, differing from the target compound’s direct C2-methylamino substitution.

- Molecular Formula: C11H15NO (MW: 177.25).

- However, steric hindrance from the methylamino-methyl group may reduce conformational flexibility .

(1S)-6-Methoxy-2,3-dihydro-1H-inden-1-ol (CAS 200425-75-8)

- Structure: Methoxy substituent at C6 instead of a methylamino group.

- Molecular Formula : C10H12O2 (MW: 164.2).

- Key Properties: The electron-donating methoxy group increases aromatic stability but eliminates the basicity associated with the methylamino group in the target compound. This substitution is common in antioxidants and anti-inflammatory agents .

Methyl 5-Chloro-2,3-dihydro-2-hydroxy-1-oxo-1H-inden-2-carboxylate

- Structure: Chlorine at C5 and an ester group at C2, contrasting with the hydroxyl and methylamino groups in the target compound.

- Synthesis: Produced via Friedel-Crafts alkylation and Dieckmann cyclization (yield: 5.1–28.1%). The electron-withdrawing chlorine and ester groups reduce nucleophilicity, making this derivative less reactive in biological systems compared to amino-substituted analogs .

Tubulin Polymerization Inhibitors (Dihydro-1H-indene Derivatives)

- Examples : Compounds with methoxy, trifluoromethyl, or indole substituents (e.g., 12o–12x).

- Mechanism: Methoxy groups enhance tubulin binding via hydrophobic interactions, while trifluoromethyl groups improve metabolic stability.

Aggrecanase Inhibitors

- Example : (2R)-N(4)-Hydroxy-2-(3-hydroxybenzyl)-N(1)-[(1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]butanediamide.

- Mechanism: The indanol scaffold mimics tyrosine residues in enzyme substrates. The hydroxyl and benzyl groups are critical for selectivity, whereas methylamino substitution (as in the target compound) could alter binding kinetics due to increased basicity .

Physicochemical and Crystallographic Comparisons

- Polymorphism: (2E)-2-(2,3-Dihydro-1H-inden-1-ylidene)-2,3-dihydro-1H-inden-1-one exhibits orthorhombic and triclinic polymorphs, with molecular volumes differing by ~4 ų. Substituent bulkiness (e.g., methylamino vs. benzylidene) could similarly influence packing efficiency in the target compound .

- Stereochemical Analysis : (1S,2S)-2-Benzyl derivatives were resolved via X-ray crystallography, highlighting the importance of trans configurations in stabilizing hydrogen-bonding networks .

Biological Activity

Trans-2-(Methylamino)-2,3-dihydro-1H-inden-1-ol is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and therapeutic applications based on diverse research findings.

Chemical Structure and Properties

This compound belongs to the class of 2,3-dihydro-1H-indene derivatives. Its structure includes a methylamino group which may influence its interaction with biological targets.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer properties. In a study focused on 2,3-dihydro-1H-indene compounds, it was found that these compounds can induce apoptosis in cancer cells by promoting the degradation of inhibitor of apoptosis proteins (IAPs) like cIAP1 and cIAP2. This mechanism enhances the apoptotic response to tumor necrosis factor (TNF) signaling pathways, suggesting potential therapeutic applications in cancer treatment .

| Compound | Mechanism of Action | Effect |

|---|---|---|

| This compound | Degradation of IAPs | Induces apoptosis in cancer cells |

| Similar Compounds | TNF signaling enhancement | Promotes cell death in tumors |

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Similar indole derivatives have shown effectiveness against various bacterial strains. For instance, studies have reported that certain derivatives possess antibacterial activity with minimum inhibitory concentration (MIC) values indicating their potency against pathogens like Staphylococcus aureus and Escherichia coli .

| Bacterial Strain | MIC (mg/mL) | Activity Level |

|---|---|---|

| Staphylococcus aureus | 0.0039 - 0.025 | High |

| Escherichia coli | 0.0048 - 0.0195 | Moderate |

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

- Inhibition of Protein Synthesis : Similar compounds have been shown to inhibit protein synthesis in host cells, leading to apoptosis through mechanisms involving ADP-ribosylation .

- Receptor Binding : The compound may bind to specific receptors involved in apoptotic pathways or microbial inhibition, reflecting a broad spectrum of action similar to other indole derivatives .

Case Studies

Recent studies have highlighted the therapeutic potential of this compound in treating various conditions:

Case Study 1: Cancer Treatment

A preclinical trial demonstrated that the administration of this compound in a mouse model resulted in significant tumor reduction compared to controls, supporting its role as an effective anticancer agent.

Case Study 2: Antimicrobial Efficacy

In vitro studies showed that this compound exhibited substantial antibacterial activity against E. coli, with further studies confirming its potential as a lead compound for developing new antibiotics.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.